Calendic Acid's (8E,10E,12Z) Configuration Confers a Distinct PPARγ Binding Pose vs. Punicic and Eleostearic Acid Isomers
Molecular docking studies have quantified the distinct binding modes of CLNA isomers to the ligand-binding domain of PPARγ. In a rigid docking model using the rosiglitazone-occupied PPARγ structure, calendic acid adopted a unique conformation relative to its analogs [1]. While quantitative binding affinity (Ki/IC50) values were not reported, the study provides structural coordinates demonstrating a different spatial orientation for calendic acid (orange) compared to α-eleostearic (purple), punicic (cyan), jacaric (green), and catalpic (gold) acids [1]. This distinct pose suggests differential potential for PPARγ activation, a key mechanism in anti-inflammatory and metabolic regulation, as α-eleostearic acid was shown to ameliorate colitis in vivo via this receptor [2].
| Evidence Dimension | Molecular Docking Conformation at PPARγ |
|---|---|
| Target Compound Data | Distinct binding pose (orange) in the PPARγ ligand-binding domain. |
| Comparator Or Baseline | α-Eleostearic acid (purple), Punicic acid (cyan), Jacaric acid (green), Catalpic acid (gold). |
| Quantified Difference | Qualitatively different binding poses based on structural modeling; quantitative affinity data not provided. |
| Conditions | Rigid docking into the rosiglitazone-occupied PPARγ crystal structure model (in silico). |
Why This Matters
This provides a structural rationale for why calendic acid cannot be interchanged with other CLNAs in studies of PPARγ-mediated pathways, as its unique geometry is predicted to engage the receptor differently.
- [1] Lewis, S.N., Brannan, L., Guri, A.J., et al. 'Dietary α-Eleostearic Acid Ameliorates Experimental Inflammatory Bowel Disease in Mice by Activating Peroxisome Proliferator-Activated Receptor-γ', PLoS ONE, vol. 6, no. 8, e24031, 2011, Figure 1. View Source
- [2] Lewis, S.N., Brannan, L., Guri, A.J., et al. 'Dietary α-Eleostearic Acid Ameliorates Experimental Inflammatory Bowel Disease in Mice by Activating Peroxisome Proliferator-Activated Receptor-γ', PLoS ONE, vol. 6, no. 8, e24031, 2011. View Source
